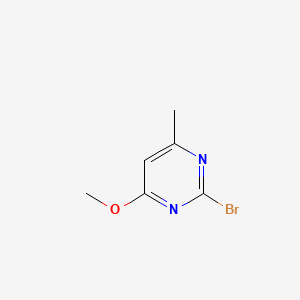

2-Bromo-4-methoxy-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-4-methoxy-6-methylpyrimidine” is a chemical compound with the CAS Number: 56545-10-9 . It has a molecular weight of 203.04 . The compound is solid in physical form .

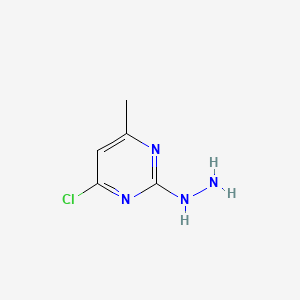

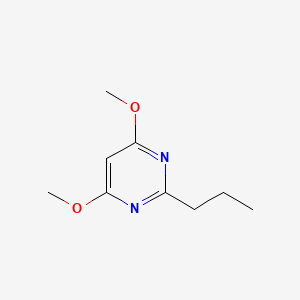

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-methoxy-6-methylpyrimidine . The InChI code for this compound is 1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 . The InChI key is GYGQBKWXPATXTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 203.04 .Scientific Research Applications

Pharmaceutical Intermediate

2-Bromo-4-methoxy-6-methylpyrimidine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

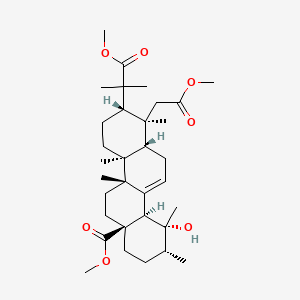

Synthesis of Coenzyme Q

The compound is a key intermediate for preparing the Coenzyme Qn family . It is prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .

Production of Antioxidants

Coenzyme Q10, the main homologue of CoQ existing in humans, acts as an antioxidant by reducing free radicals . This is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

Electron Transfer Mediator

Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

Preparation of Biological CoQ Analogues

Compound 5, a Coenzyme Q analogue, has been employed as a key intermediate for the preparation of other biological CoQ analogues .

Research on Electron-Transfer Activity and Radical Properties

5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone (5), a Coenzyme Q analogue, showed good electron-transfer activity and radical properties in aprotic media .

Safety and Hazards

Mechanism of Action

Target of Action

It has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

In the context of its use in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

As a potential component of p38α mitogen-activated protein kinase inhibitors, it may influence pathways related to the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

As a potential component of p38α mitogen-activated protein kinase inhibitors, it may contribute to the inhibition of pro-inflammatory cytokines .

properties

IUPAC Name |

2-bromo-4-methoxy-6-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGQBKWXPATXTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)